molecular formula C10H6ClF3N2 B13696080 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile

1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile

Cat. No.: B13696080
M. Wt: 246.61 g/mol
InChI Key: WBMXGOJVIJPBQU-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is a chemical compound that features a cyclopropane ring attached to a pyridine ring substituted with a chloro and trifluoromethyl group

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropanecarbonitrile, facilitating the nucleophilic attack on the pyridine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring with a pyridine ring substituted with both chloro and trifluoromethyl groups, providing distinct chemical and biological properties.

Properties

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H6ClF3N2/c11-7-3-6(10(12,13)14)4-16-8(7)9(5-15)1-2-9/h3-4H,1-2H2

InChI Key

WBMXGOJVIJPBQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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